molecular formula C6H6ClFN2 B3024113 4-Chloro-6-fluorobenzene-1,3-diamine CAS No. 1524-37-4

4-Chloro-6-fluorobenzene-1,3-diamine

Cat. No.: B3024113
CAS No.: 1524-37-4
M. Wt: 160.58 g/mol
InChI Key: GNEOZDVWXHHKPN-UHFFFAOYSA-N
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Description

4-Chloro-6-fluorobenzene-1,3-diamine (CAS: 1524-37-4; Molecular Formula: C₆H₅ClF₂N₂; Molecular Weight: 178.57 g/mol) is a halogenated aromatic diamine featuring chlorine and fluorine substituents at the 4- and 6-positions, respectively, and amino groups at the 1- and 3-positions. This compound is primarily used as a synthetic intermediate in pharmaceutical and materials chemistry due to its reactivity in cross-coupling and cyclization reactions. Its electron-withdrawing substituents (Cl, F) enhance the acidity of the amino groups, making it a versatile precursor for heterocyclic systems like benzimidazoles or quinoxalines .

Properties

IUPAC Name

4-chloro-6-fluorobenzene-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClFN2/c7-3-1-4(8)6(10)2-5(3)9/h1-2H,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNEOZDVWXHHKPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1N)Cl)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301290889
Record name 4-Chloro-6-fluoro-1,3-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301290889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1524-37-4
Record name 4-Chloro-6-fluoro-1,3-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1524-37-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-6-fluoro-1,3-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301290889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-fluorobenzene-1,3-diamine typically involves the protection of the amino group of 3-chloro-4-fluoro benzamine via acetylation, followed by further reactions to introduce the desired functional groups . The reaction conditions often include the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical processes that ensure consistent quality and yield. These methods often utilize advanced techniques such as continuous flow reactors and automated systems to optimize reaction conditions and minimize waste .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-fluorobenzene-1,3-diamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride . The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation reactions can produce quinones or other oxidized products .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

4-Fluoro-6-methylbenzene-1,3-diamine (CAS: Not specified; Molecular Formula: C₇H₉FN₂; Molecular Weight: 140.16 g/mol)
  • Key Differences : Replaces chlorine with a methyl group at position 4.
  • Impact : The methyl group (electron-donating) reduces NH₂ acidity compared to the electron-withdrawing chlorine in the target compound. This alters reactivity in nucleophilic substitution or coordination chemistry.
  • Applications: Less suited for electrophilic aromatic substitution but may improve solubility in nonpolar solvents .
5-Chloro-3-fluorobenzene-1,2-diamine (CAS: 1106717-48-9; Molecular Formula: C₆H₅ClF₂N₂; Molecular Weight: 178.57 g/mol)
  • Key Differences: Amino groups at 1,2-positions instead of 1,3.
  • Impact : The ortho-diamine configuration increases steric hindrance, limiting its use in macrocyclic ligand synthesis. Reduced conjugation stability compared to the 1,3-diamine isomer .
4-Chloro-6-ethoxy-5-fluorobenzene-1,3-diamine (CAS: 1695881-20-9; Molecular Formula: C₈H₁₀ClFN₂O; Molecular Weight: 204.63 g/mol)
  • Key Differences : Ethoxy group at position 6 and fluorine at position 5.
  • Impact: The ethoxy group enhances solubility in polar solvents but may sterically hinder reactions at the adjacent amino group. Fluorine at position 5 could influence electronic delocalization differently than position 6 .

Hazard and Regulatory Profiles

  • Chrysoidine Derivatives (): Azo-linked benzene-1,3-diamines are classified as mutagenic (H341) and toxic (H302, H315).

Data Table: Comparative Analysis of Key Diamines

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Applications Notable Hazards
4-Chloro-6-fluorobenzene-1,3-diamine 1524-37-4 C₆H₅ClF₂N₂ 178.57 Cl (4), F (6) Pharmaceutical intermediate Not specified
4-Fluoro-6-methylbenzene-1,3-diamine N/A C₇H₉FN₂ 140.16 F (4), CH₃ (6) Polymer chemistry Not available
5-Chloro-3-fluorobenzene-1,2-diamine 1106717-48-9 C₆H₅ClF₂N₂ 178.57 Cl (5), F (3) Macrocyclic ligands Potential instability
4-Chloro-6-ethoxy-5-fluorobenzene-1,3-diamine 1695881-20-9 C₈H₁₀ClFN₂O 204.63 Cl (4), OEt (6), F (5) Specialty chemicals Not specified

Biological Activity

4-Chloro-6-fluorobenzene-1,3-diamine is an organic compound with the molecular formula C6H6ClFN2. It features a benzene ring substituted with chlorine and fluorine atoms, as well as two amino groups. This unique structure contributes to its diverse biological activities, making it a subject of interest in pharmaceutical and biochemical research.

The biological activity of this compound primarily involves its interactions with various biological targets, including enzymes and receptors. These interactions can lead to significant biological effects, influencing cellular pathways and potentially offering therapeutic benefits against various diseases .

Therapeutic Applications

Research indicates that this compound may have potential applications in treating inflammatory conditions. For instance, compounds similar to this one have been studied for their efficacy in treating diseases such as inflammatory bowel disease and rheumatoid arthritis . The compound's ability to interact with specific molecular targets suggests that it could be developed into a therapeutic agent for these conditions.

Case Studies

  • Inflammatory Diseases : A study highlighted the potential of related compounds in managing inflammatory bowel disease. The findings suggest that this compound could exhibit similar properties due to its structural characteristics .
  • Antibacterial Properties : Preliminary investigations have shown that derivatives of this compound may possess antibacterial activity. This opens avenues for its use in developing new antibiotics or treatments for bacterial infections.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Anti-inflammatoryPotential treatment for inflammatory diseases
AntibacterialExhibits antibacterial properties
Enzyme InteractionInteracts with various enzymes

The synthesis of this compound typically involves several chemical reactions including substitution reactions where the chlorine or fluorine can be replaced by other functional groups. The compound has been synthesized using techniques that optimize yield and purity .

Table 2: Synthetic Methods Overview

MethodDescription
AcetylationProtects amino groups during synthesis
Electrophilic SubstitutionAllows introduction of various substituents
Oxidation/ReductionFacilitates the formation of diverse derivatives

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-6-fluorobenzene-1,3-diamine
Reactant of Route 2
4-Chloro-6-fluorobenzene-1,3-diamine

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